N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine
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Overview
Description
N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN is a compound that belongs to the class of silyl-protected amines. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used as protective groups in organic synthesis to prevent unwanted reactions at specific sites of a molecule. The compound’s structure includes a triazine ring, which is a six-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN typically involves the reaction of a triazine derivative with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the triazine ring.
Common Reagents and Conditions
Trimethylsilyl Chloride:
Sodium Hydride or Potassium Carbonate: Bases used to deprotonate the starting material and facilitate the reaction.
Aprotic Solvents: Such as DMF or THF, to dissolve the reactants and provide a suitable medium for the reaction.
Major Products Formed
The major products formed from these reactions include various silyl-protected derivatives and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the development of pharmaceuticals where the protection of amine groups is necessary during multi-step synthesis processes.
Mechanism of Action
The mechanism of action of N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN involves the stabilization of reactive intermediates through the formation of silyl-protected species. The trimethylsilyl groups act as electron-withdrawing groups, reducing the nucleophilicity of the protected amine and preventing unwanted side reactions. This allows for selective reactions to occur at other sites of the molecule .
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)hydroxylamine: Another silyl-protected compound used for similar purposes in organic synthesis.
Trimethylsilyl Iodide:
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine: Utilized in the synthesis of complex organic molecules through cycloaddition reactions.
Uniqueness
N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN is unique due to its specific structure, which combines the protective effects of trimethylsilyl groups with the reactivity of the triazine ring. This combination allows for selective protection and functionalization of amine groups in complex organic molecules, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C9H20N4OSi2 |
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Molecular Weight |
256.45 g/mol |
IUPAC Name |
6-[bis(trimethylsilyl)amino]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H20N4OSi2/c1-15(2,3)13(16(4,5)6)8-10-7-11-9(14)12-8/h7H,1-6H3,(H,10,11,12,14) |
InChI Key |
IOCNLDVOVPLMKD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=NC=NC(=O)N1)[Si](C)(C)C |
Origin of Product |
United States |
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